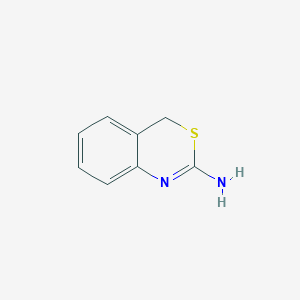

4H-3,1-Benzothiazin-2-amine

Description

The exact mass of the compound 4H-3,1-Benzothiazin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4H-3,1-Benzothiazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-3,1-Benzothiazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4H-3,1-benzothiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKBJMGTDSEDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300878 | |

| Record name | 4H-3,1-Benzothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78959-46-3 | |

| Record name | NSC139660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacophore Modeling of 2-Amino-4H-3,1-Benzothiazines

Abstract

The 2-amino-4H-3,1-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including protease inhibition and anticancer properties.[1][2][3][4] Harnessing the full therapeutic potential of this scaffold requires a deep understanding of its structure-activity relationships (SAR). Pharmacophore modeling serves as a powerful computational strategy to distill complex SAR data into a simple, three-dimensional map of essential chemical features required for biological activity.[5][6][7] This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process as applied to the 2-amino-4H-3,1-benzothiazine core. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into model generation, rigorous validation, and application in virtual screening to accelerate the discovery of novel, potent, and selective modulators.

Introduction: The 2-Amino-4H-3,1-Benzothiazine Scaffold and the Rationale for Pharmacophore Modeling

Benzothiazines and their derivatives are significant heterocyclic compounds in drug discovery, known for a broad spectrum of pharmacological effects.[8][9][10] The 2-amino-4H-3,1-benzothiazine core, in particular, offers a unique spatial arrangement of hydrogen bond donors, acceptors, and a hydrophobic aromatic surface, making it an attractive starting point for library design.[11] For instance, specific derivatives have been identified as selective inhibitors of human leukocyte elastase and cathepsin L.[1][4]

Given a set of active molecules based on this scaffold, the immediate challenge is to identify the precise electronic and steric features that govern their interaction with a biological target. This is where pharmacophore modeling excels. A pharmacophore is an abstract 3D representation of the ensemble of features essential for molecular recognition.[5][7] By elucidating this "molecular key," we can rationally design novel compounds, efficiently screen vast chemical libraries for new hits, and guide lead optimization efforts.[6][12]

This guide will focus primarily on the ligand-based pharmacophore modeling approach, which is indispensable when the 3D structure of the biological target is unknown.[13] This method relies on the principle that a group of structurally diverse molecules binding to the same target must share common chemical features arranged in a similar 3D geometry.

The Pharmacophore Modeling Workflow: A Conceptual Overview

The process of generating and applying a pharmacophore model is a systematic, multi-stage workflow designed to build and validate a predictive tool. Each step is critical for ensuring the final model is statistically robust and scientifically meaningful.

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Detailed Methodology: Building and Validating a Predictive Model

This section provides a step-by-step protocol, explaining the causality behind each choice from the perspective of a senior scientist.

PART 3.1: Dataset Preparation and Curation

The Goal: To assemble a high-quality dataset of compounds with reliable biological activity data that will serve as the foundation for the model.

Expertise & Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset with a clear activity threshold between "active" and "inactive" compounds is paramount. A wide range of activities (e.g., several orders of magnitude) is crucial for generating a statistically significant model.

Experimental Protocol: Dataset Curation

-

Compound Collection: Gather a series of 2-amino-4H-3,1-benzothiazine analogues with experimentally determined biological activity (e.g., IC50 or Ki values) against a single, specific target.

-

Activity Threshold Definition: Segregate the compounds into distinct activity classes. A common practice is to define 'actives' as compounds with high potency (e.g., pIC50 ≥ 7.0) and 'inactives' with low potency (pIC50 ≤ 5.7).[14] Compounds with intermediate activity should be excluded from the training set to reduce ambiguity.

-

Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for external validation.

-

Causality: The training set must contain the most structurally diverse and most active compounds. The test set serves as an unbiased check to ensure the model can predict the activity of compounds it has not seen before.[15]

-

-

2D Structure Preparation: Draw and clean all chemical structures, ensuring correct bond orders, stereochemistry, and ionization states at physiological pH (7.4).

PART 3.2: Pharmacophore Model Generation

The Goal: To identify common chemical features among the most active compounds and generate a set of 3D pharmacophore hypotheses.

Expertise & Causality: This phase involves exploring the conformational space of each ligand to find a 3D arrangement where key interaction features from different molecules can overlap.[13] The underlying assumption is that this common arrangement reflects the bioactive conformation within the target's binding site.

Experimental Protocol: Ligand-Based Model Generation

-

Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is critical because a molecule's flexibility means its bioactive shape may not be its lowest energy state in solution.[13][16]

-

Feature Definition: Identify potential pharmacophoric features within the molecules. For the 2-amino-4H-3,1-benzothiazine scaffold, these typically include:

-

Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms.

-

Hydrogen Bond Donor (HBD): The amino group.

-

Aromatic Ring (AR): The fused benzene ring.

-

Hydrophobic (HY): Alkyl or aryl substituents.

-

-

Hypothesis Generation: Using software like Discovery Studio, MOE, or LigandScout, align the conformations of the active molecules from the training set.[6][12] The software identifies common feature arrangements that are present in the active compounds but absent in the inactives.[15] This process generates a ranked list of potential pharmacophore models (hypotheses), each consisting of a unique combination of features and their spatial relationships.

Caption: Key pharmacophoric features on the benzothiazine scaffold.

PART 3.3: Rigorous Model Validation

The Goal: To select the single best hypothesis that can reliably distinguish active from inactive compounds and has true predictive power. This is the most critical step for ensuring trustworthiness.[17]

Expertise & Causality: A model that perfectly fits the training data is not necessarily a good model; it might be overfitted. Validation ensures the model is both robust and generalizable. We use a combination of statistical methods to achieve this.

Experimental Protocol: Multi-Step Validation

-

Cost Analysis (Internal Validation): The generation algorithm typically provides cost values for each hypothesis. A good model should have a high "cost difference" between the null cost (a model with no predictive ability) and the total cost of the hypothesis.[18][19] This provides an initial ranking.

-

Fischer's Randomization Test (Statistical Significance): This test validates the correlation between chemical structures and biological activity.[17][18]

-

Procedure: The biological activity values of the training set compounds are randomly shuffled multiple times (e.g., 49 times for 98% confidence).[18] The software attempts to build a pharmacophore model with each shuffled dataset.

-

Interpretation: If the randomly generated models have significantly worse statistics (e.g., higher costs, lower correlation) than the original, un-shuffled model, it confirms that the original model is not a result of chance correlation.[18][19][20]

-

-

Güner-Henry (GH) Score (Enrichment): This method assesses the model's ability to enrich active compounds from a database.[15][21]

-

Procedure: A database containing the known actives from the test set and a much larger set of presumed inactives (decoys) is screened with the pharmacophore model.

-

Calculation: Several metrics are calculated, including the number of actives found in the hit list (Ha), the total number of hits (Ht), the total number of actives in the database (A), and the total size of the database (D). These are combined to yield a GH score between 0 (null model) and 1 (ideal model). A score > 0.7 indicates a very good model.[22]

-

| Parameter | Formula | Description |

| Yield of Actives (%A) | (Ha / Ht) * 100 | Percentage of active compounds within the retrieved hit list. |

| Ratio of Actives (%Y) | (Ha / A) * 100 | Percentage of total active compounds successfully identified by the model. |

| Enrichment Factor (EF) | (Ha / Ht) / (A / D) | How many times better the model is at finding actives compared to random selection. |

| Güner-Henry (GH) Score | [(Ha(3A+Ht))/(4HA)] * [1-((Ht-Ha)/(D-A))] | A composite score reflecting overall model quality.[22][23] |

Table 1: Key metrics for the Güner-Henry (GH) scoring method used in pharmacophore model validation.

-

Test Set Validation (External Validation): The final, most crucial test. The validated pharmacophore model is used to predict the activity of the test set compounds. A good correlation between the experimentally observed and predicted activities demonstrates the model's predictive power on new chemical entities.[20]

Application: Pharmacophore-Based Virtual Screening

The Goal: To use the validated pharmacophore model as a 3D search query to identify novel hit compounds from large chemical databases.

Expertise & Causality: Virtual screening is a cost-effective method to rapidly filter millions of compounds down to a manageable number for experimental testing.[6][12] The pharmacophore query acts as a filter, retaining only those molecules that possess the required chemical features in the correct 3D orientation.

Experimental Protocol: Virtual Screening Workflow

-

Database Selection: Choose one or more large compound databases (e.g., ZINC, Enamine, ChEMBL) for screening.

-

Conformational Database Generation: Generate multiple 3D conformations for every molecule in the selected database.

-

Pharmacophore Screening: Use the validated pharmacophore model as a query to search the conformational database. Molecules that successfully map all features of the pharmacophore are retained as "hits."

-

Hit Filtering and Prioritization: The initial hit list may still be large. Apply additional filters to refine the selection:

-

Drug-likeness: Use rules like Lipinski's Rule of Five to filter out compounds with poor physicochemical properties.

-

Molecular Docking: If a structure of the target protein is available, dock the top-ranking hits into the binding site to predict binding modes and scores.[24][25]

-

Visual Inspection: Manually inspect the top hits to assess chemical novelty and synthetic feasibility.

-

-

Acquisition and Experimental Validation: Acquire the most promising compounds for in vitro biological testing to confirm their activity.

Conclusion and Future Directions

Pharmacophore modeling is a cornerstone of modern, rational drug design. For the 2-amino-4H-3,1-benzothiazine scaffold, it provides an elegant and powerful method to translate complex SAR into a predictive 3D model. By following a rigorous, multi-step process of data curation, model generation, and stringent validation, researchers can develop a high-quality tool for discovering novel hits with diverse chemical structures. The integration of pharmacophore screening with other computational methods like molecular docking and ADMET prediction further enhances the efficiency and success rate of identifying high-quality lead candidates for progression into preclinical development.[25]

References

-

Protheragen. Ligand-based Pharmacophore Modeling. [Link]

-

Patel, R. et al. (2017). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]

-

Macalino, S. J. Y. et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

-

Ceraso, A. et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

-

Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Creative Biolabs. Ligand based Pharmacophore Modeling Service. [Link]

-

ResearchGate. (2023). Computational workflow for structure-based pharmacophore modelling. [Link]

-

Myznikov, L. et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

-

Jayaram, B. et al. (2013). Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors. Taylor & Francis Online. [Link]

-

ResearchGate. (2022). Pharmacophore model evaluation based on the Güner-Henry scoring method. [Link]

-

Ceraso, A. et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]

-

ResearchGate. (2022). Pharmacophore model validation using goodness-of-hit score (GH) score method. [Link]

-

Häcker, H.-G. et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules. [Link]

-

Kores, K. et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

-

Wang, J. et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. [Link]

-

Khan, S. A. et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]

-

Balaji, S. et al. (2015). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PLoS ONE. [Link]

-

Wolber, G. & Langer, T. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. [Link]

-

Wang, Y. et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. [Link]

-

Chen, Y.-W. et al. (2015). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. The Scientific World Journal. [Link]

-

ResearchGate. (2019). Validation of the pharmacophore model, A) Fischer's randomization... [Link]

-

Häcker, H.-G. et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. MDPI. [Link]

-

Kaserer, T. et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

-

Sabe, V. T. et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]

-

Niewiadomy, A. et al. (2011). Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. Archiv der Pharmazie. [Link]

-

Hari, A. & Miller, B. L. (2000). Rapid and efficient synthesis of 2-amino-4H-benzothiazines. Organic Letters. [Link]

-

Kumar, A. et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

-

Maleš, M. et al. (2023). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. Molecules. [Link]

-

Al-Sanea, M. M. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals. [Link]

-

Sharma, S. et al. (2023). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

-

Kumar, G. et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]

-

Häcker, H.-G. et al. (2009). 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities. Molecules. [Link]

-

Špulák, M. et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]

-

Sharma, S. et al. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. New Journal of Chemistry. [Link]

Sources

- 1. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 23. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 4H-3,1-Benzothiazin-2-amines

Executive Summary & Pharmacological Significance[1][2]

The 4H-3,1-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 1,4-benzothiazine isomer (which typically arises from 2-aminothiophenol). The 2-amino derivative (4H-3,1-benzothiazin-2-amine ) is a critical pharmacophore exhibiting potent biological activities, including:

-

Antimicrobial Action: Disruption of bacterial cell wall synthesis.

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) pathways.

-

Neuroprotection: Emerging potential as MAO-B inhibitors and adenosine receptor antagonists (relevant to Parkinson’s disease).[1]

This guide provides three validated protocols for synthesizing this scaffold, prioritizing atom economy , purity , and scalability . Unlike generic literature, these protocols address the specific stability challenges of the 2-aminobenzyl intermediates.

Strategic Route Comparison

The synthesis hinges on the cyclocondensation of 2-aminobenzyl alcohol (or its halides) with thiourea derivatives.

| Feature | Protocol A: Hydrothermal Acid Cyclization | Protocol B: Microwave-Assisted (MWI) | Protocol C: Isothiocyanate One-Pot |

| Primary Mechanism | S-alkylation | Rapid Dielectric Heating | In situ activation |

| Precursor | 2-Aminobenzyl alcohol | 2-Aminobenzyl chloride | 2-Aminobenzyl alcohol |

| Reagents | Thiourea, aq. HCl/HBr | Thiourea, Ethanol | Isothiocyanates, T3P or Acid |

| Time Profile | 2–4 Hours (Reflux) | 5–15 Minutes | 1–2 Hours |

| Yield (Typical) | 75–85% | 88–95% | 60–80% (Substrate dependent) |

| Scalability | High (Kg scale) | Low (mg to g scale) | Medium |

| Best For | Unsubstituted 2-amines | High-Throughput Screening | N-substituted derivatives |

Detailed Experimental Protocols

Protocol A: The "Classic" Hydrothermal Acid Cyclization

Best for bulk synthesis of the parent 2-amino-4H-3,1-benzothiazine.

Rationale: The hydroxyl group of 2-aminobenzyl alcohol is a poor leaving group. Strong acid catalysis (HCl) protonates the alcohol (

Materials:

-

2-Aminobenzyl alcohol (1.0 eq)

-

Thiourea (1.1 eq)

-

Concentrated HCl (37%)

-

Ethanol (solvent)[2]

-

Ammonium hydroxide (for neutralization)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzyl alcohol (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).

-

Acidification: Add Concentrated HCl (2.0 mL) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (

) for 3 hours.-

Checkpoint: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting alcohol (

) should disappear, replaced by the polar isothiouronium salt (baseline).

-

-

Workup: Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate.

-

Cyclization & Neutralization: Pour the mixture into crushed ice (50 g). Basify carefully with Ammonium Hydroxide (25%) until pH 8–9 is reached. This step deprotonates the intermediate, triggering the intramolecular cyclization and precipitation of the free base.

-

Isolation: Filter the resulting white/pale-yellow solid. Wash with cold water (

). -

Purification: Recrystallize from hot ethanol to yield pure 4H-3,1-benzothiazin-2-amine .

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for rapid library generation and substituted derivatives.

Rationale: Microwave irradiation provides uniform heating and accelerates the nucleophilic substitution step, suppressing side reactions (like dimerization) common in prolonged thermal heating.

Materials:

-

2-Aminobenzyl chloride hydrochloride (1.0 eq) (Note: More reactive than alcohol)

-

Thiourea (1.2 eq)

-

Water/Ethanol (1:1 mixture)

-

Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, suspend 2-aminobenzyl chloride HCl (1.0 mmol) and thiourea (1.2 mmol) in Water/Ethanol (3 mL).

-

Irradiation: Seal the vial. Program the reactor:

-

Temperature:

-

Power: Dynamic (Max 150 W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Workup: Decant the reaction mixture into a beaker containing saturated

solution (10 mL). -

Extraction: Extract with Ethyl Acetate (

). Dry the organic layer over anhydrous -

Evaporation: Remove solvent under reduced pressure. The product usually requires no further purification or can be passed through a short silica plug.

Mechanistic Insight & Pathway Visualization

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via an S-alkylation followed by an intramolecular N-acylation .

Figure 1: Mechanistic pathway for the synthesis of 4H-3,1-benzothiazin-2-amine via the isothiouronium salt intermediate.

Troubleshooting & Critical Control Points

| Problem | Probable Cause | Corrective Action |

| Low Yield | Incomplete S-alkylation due to weak activation. | Ensure acid concentration is sufficient (pH < 1) during the first step. If using alcohol, switch to 2-aminobenzyl chloride. |

| Sticky/Oily Product | Polymerization or incomplete cyclization. | Ensure the neutralization step (pH 8–9) is done slowly with vigorous stirring. Recrystallize from EtOH/Water. |

| Impurity: 1,4-Benzothiazine | Wrong starting material. | Verify you are using 2-aminobenzyl alcohol, NOT 2-aminothiophenol. The latter yields the 1,4-isomer. |

| Dimerization | Oxidation of thiourea or benzyl intermediates. | Perform the reaction under an inert atmosphere ( |

References

-

Niewiadomy, A., Matysiak, J., & Karpińska, M. M. (2011).[3] Synthesis and anticancer activity of new 2-aryl-4H-3,1-benzothiazines.[3] Archiv der Pharmazie, 344(4), 224–230.[3]

-

Maddani, M. R., & Prabhu, K. R. (2010).[4] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[4] Journal of Organic Chemistry, 75(7), 2327–2332.

-

Putta, V., et al. (2022). Synthesis of 4H-3,1-Benzothiazin-4-Ones via C-N/C-S Bond Forming Reactions.[5][6] Polycyclic Aromatic Compounds.

-

Häcker, H. G., et al. (2005). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.[7] Chemical & Pharmaceutical Bulletin, 53(11), 1469–1474.

Sources

- 1. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective One-Pot Synthesis of 2-Amino-4H-3,1-benzothiazines via T3P-Mediated Cyclodehydration

[1]

Abstract & Strategic Overview

The 2-amino-4H-3,1-benzothiazine scaffold is a privileged structure in medicinal chemistry, exhibiting significant biological activities including protease inhibition, antifungal, and anti-inflammatory properties. Traditional synthesis often requires harsh conditions or multi-step isolation of thiourea intermediates.

This protocol details a robust, one-pot strategy utilizing Propylphosphonic Anhydride (T3P) . Unlike iodine-mediated cyclizations which favor the formation of the oxygen-containing analog (benzoxazine), T3P acts as a selective dehydrating agent that activates the benzylic alcohol. This activation promotes the nucleophilic attack of the thiourea sulfur, ensuring high regioselectivity for the S-cyclized benzothiazine product. This method offers high atom economy, mild conditions, and scalability suitable for library generation in drug discovery.

Reaction Design & Mechanistic Insight

The Chemoselectivity Challenge

The reaction of 2-aminobenzyl alcohol (1) with an isothiocyanate (2) generates a thiourea intermediate (3). This intermediate possesses two nucleophilic sites (Oxygen and Sulfur) capable of displacing the benzylic hydroxyl group.

-

Path A (O-Cyclization): Leads to 2-amino-4H-3,1-benzoxazine. Often favored under oxidative conditions (e.g.,

) or simple acid catalysis where the "hard" oxygen nucleophile dominates. -

Path B (S-Cyclization): Leads to the desired 2-amino-4H-3,1-benzothiazine. This requires making the hydroxyl a better leaving group while enhancing the nucleophilicity of the "soft" sulfur.

The T3P Solution

T3P serves a dual role:

-

Activation: It reacts selectively with the benzylic alcohol to form an activated phosphonate ester.

-

Driving Force: The high affinity of phosphorus for oxygen drives the elimination of the hydroxyl group, facilitating the intramolecular

-type attack by the sulfur atom of the thiourea.

Mechanistic Pathway Diagram[2]

Caption: Mechanistic divergence in the cyclization of 2-aminobenzyl alcohol derivatives. T3P promotes the S-cyclization pathway.

Materials & Equipment

Reagents

-

2-Aminobenzyl alcohol (>98% purity).

-

Isothiocyanates (Aryl or Alkyl, 1.0 - 1.2 equiv).

-

Propylphosphonic anhydride (T3P) (50 wt. % solution in EtOAc or DMF).

-

Triethylamine (Et3N) (Dry, >99%).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Equipment

-

Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.

-

Nitrogen or Argon atmosphere line.

-

TLC plates (Silica gel 60 F254).

-

Rotary evaporator.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjustable based on requirements)

-

Thiourea Formation (Step 1):

-

To a clean, dry round-bottom flask equipped with a stir bar, add 2-aminobenzyl alcohol (1.0 mmol, 123 mg) and anhydrous DCM (5.0 mL).

-

Add the Isothiocyanate (1.0 mmol) dropwise at room temperature (25 °C).

-

Stir the reaction mixture for 2–4 hours .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Ensure complete consumption of the starting aniline and formation of the thiourea intermediate (lower

).

-

-

Cyclodehydration (Step 2):

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add Triethylamine (3.0 mmol, 0.42 mL) dropwise.

-

Add T3P solution (50% in EtOAc, 2.0 mmol, ~1.2 mL) slowly over 5 minutes to control exotherm.

-

Remove the ice bath and allow the mixture to warm to room temperature .

-

Stir for 8–12 hours .

-

Checkpoint: Monitor by TLC. The thiourea spot should disappear, and a new, less polar spot (benzothiazine) should appear.

-

-

Work-up:

-

Quench the reaction by adding water (10 mL) and saturated

solution (10 mL). -

Extract with DCM (

mL). -

Wash the combined organic layers with brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient, typically 10-30% EtOAc).

-

Isolate the product as a solid or viscous oil.

-

Representative Data & Yields

| Entry | Isothiocyanate (R-NCS) | Product Structure | Yield (%) |

| 1 | Phenyl isothiocyanate | 2-(Phenylamino)-4H-3,1-benzothiazine | 88% |

| 2 | 4-Fluorophenyl isothiocyanate | 2-(4-F-Phenylamino)-4H-3,1-benzothiazine | 91% |

| 3 | Allyl isothiocyanate | 2-(Allylamino)-4H-3,1-benzothiazine | 82% |

| 4 | Benzyl isothiocyanate | 2-(Benzylamino)-4H-3,1-benzothiazine | 85% |

Troubleshooting & Optimization

Critical Control Points

-

Moisture Control: T3P hydrolyzes in the presence of water. Use anhydrous solvents and keep the reaction under an inert atmosphere (

/Ar) during Step 2. -

Base Stoichiometry: At least 3 equivalents of base are required to neutralize the acid byproducts of T3P and maintain the nucleophilicity of the thiourea sulfur.

-

Temperature: Do not heat above 50 °C unless necessary. Higher temperatures may promote O-cyclization or polymerization.

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of T3P | Ensure solvents are dry; increase T3P to 2.5 equiv. |

| Formation of Benzoxazine | O-attack favored | Ensure temperature is low (0 °C -> RT); Avoid oxidative reagents. |

| Incomplete Step 1 | Low reactivity of amine | Heat Step 1 to 40 °C or add a Lewis acid catalyst (e.g., 5 mol% |

Scope & Limitations

-

Substrate Tolerance: The reaction tolerates electron-donating (OMe, Me) and electron-withdrawing (F, Cl,

) groups on the isothiocyanate aryl ring. -

Steric Hindrance: Ortho-substituted isothiocyanates may require longer reaction times (up to 24h).

-

Alkyl Isothiocyanates: Generally react faster but may be more prone to side reactions; maintain strict temperature control.

References

-

Putta, V. P. R. K., et al. (2020).[2] "Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines." The Journal of Organic Chemistry, 85(2), 380–396.[3]

- Pattarawarapan, M., et al. (2017). "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones... and 2-Amino-4H-3,1-benzothiazin-4-ones." Synlett, 28(05), 589-592.

-

Xu, Z., et al. (2022). "New efficient synthesis of polysubstituted... 4H-3,1-benzothiazines."[5][4][6][7][8][9] Beilstein Journal of Organic Chemistry, 18, 286–292.

-

Source: [Link]

- Note: Discusses alternative P(NMe2)

-

Sources

- 1. growingscience.com [growingscience.com]

- 2. Benzo-fused S-Heterocycle synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Search Results [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Microwave-assisted synthesis of benzothiazine derivatives

An Application Guide to the Microwave-Assisted Synthesis of Benzothiazine Derivatives

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for the efficient construction of benzothiazine derivatives. Benzothiazines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6]

Conventional methods for synthesizing these scaffolds often involve long reaction times, harsh conditions, and the use of volatile, often toxic, solvents.[7] Microwave-assisted synthesis emerges as a powerful green chemistry technique that circumvents these limitations.[8][9][10] By utilizing microwave energy, MAOS promotes rapid, uniform heating of reactants, leading to dramatic acceleration of reaction rates, significantly improved yields, and often, the ability to perform reactions under solvent-free conditions.[10][11][12]

Core Principles of Microwave-Assisted Synthesis

Unlike conventional heating which relies on conduction and convection, microwave heating transfers energy directly to polar molecules within the reaction mixture. This occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as reagents and solvents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and uniformly throughout the sample.[10]

-

Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[10]

This direct energy transfer is highly efficient and can lead to thermal and non-thermal effects that accelerate reaction rates beyond what is achievable with conventional heating.[11] This is particularly advantageous in the synthesis of heterocyclic systems like benzothiazines, where polar intermediates and transition states are common.

Caption: General workflow for microwave-assisted organic synthesis.

Application Notes and Protocols

This section details specific, field-proven protocols for the microwave-assisted synthesis of various benzothiazine isomers.

Protocol 1: Synthesis of 4H-1,4-Benzothiazine Derivatives via Condensation

The condensation of 2-aminobenzenethiols with β-dicarbonyl compounds is a robust and widely used method for constructing the 4H-1,4-benzothiazine core.[13][14] Microwave irradiation dramatically accelerates this reaction, often allowing for completion in minutes instead of hours, and can be effectively performed on a solid support like basic alumina, minimizing or eliminating the need for high-boiling solvents.[14]

Causality Behind Experimental Choices:

-

2-Aminobenzenethiol: This precursor provides the aniline and thiol functionalities required for the dual condensation and cyclization steps that form the fused ring system.

-

β-Dicarbonyl Compound: This reactant provides the three-carbon backbone that bridges the amino and thiol groups of the 2-aminobenzenethiol.

-

Basic Alumina (Solid Support): Acts as both a support for the reactants, enabling solvent-free conditions, and a basic catalyst to facilitate the condensation reactions. Its high microwave absorbance contributes to efficient heating.

Caption: Reaction scheme for the synthesis of 4H-1,4-benzothiazines.

Detailed Protocol:

-

Materials & Reagents:

-

Substituted 2-aminobenzenethiol (1 mmol)

-

β-Diketone or β-Ketoester (1 mmol)

-

Basic Alumina (1 g)

-

Microwave synthesis vials (10 mL) with snap-on caps

-

Methanol or Ethanol (for extraction and recrystallization)

-

Domestic or dedicated laboratory microwave reactor

-

-

Procedure:

-

In a mortar, thoroughly grind and mix the 2-aminobenzenethiol (1 mmol), the β-dicarbonyl compound (1 mmol), and basic alumina (1 g) until a homogenous powder is formed.

-

Transfer the mixture to a 10 mL microwave synthesis vial.

-

Place the vial inside the microwave reactor cavity.

-

Irradiate the mixture for 3-5 minutes at a power of 300-450 W. Monitor the reaction progress intermittently by TLC if possible (by taking a small aliquot and extracting with ethyl acetate).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Extract the product from the alumina using hot ethanol (3 x 10 mL).

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4H-1,4-benzothiazine derivative.

-

Comparative Data:

| Entry | Reactants | Method | Time | Yield | Reference |

| 1 | 2-Aminothiophenol + Acetylacetone | Microwave/Alumina | 3 min | High | [14] |

| 2 | 2-Aminothiophenol + Ethyl acetoacetate | Microwave/Alumina | 4 min | High | [14] |

| 3 | 2-Aminothiophenol + Chalcone | Conventional/AcOH | Several hours | 59-65% | [15] |

| 4 | 2-Aminothiophenol + Chalcone | Microwave/Solvent-free | 2-3 min | 82-89% | [15] |

Protocol 2: Synthesis of 1,3-Benzothiazine Derivatives

The synthesis of 1,3-benzothiazines can be efficiently achieved through the cyclocondensation of 2,6-diarylidenecyclohexanones with thiourea under microwave irradiation. This method provides rapid access to complex benzothiazine structures with high yields.[5][16]

Causality Behind Experimental Choices:

-

2,6-Diarylidenecyclohexanones: These α,β-unsaturated ketones serve as the electrophilic backbone for the reaction.

-

Thiourea: Acts as the nucleophile, providing the sulfur and nitrogen atoms necessary for the formation of the thiazine ring.

-

Potassium Hydroxide: A strong base used to catalyze the condensation reaction.

-

Microwave Irradiation: Accelerates the reaction, allowing for significantly shorter reaction times compared to conventional refluxing.[5]

Detailed Protocol:

-

Materials & Reagents:

-

2,6-Diarylidenecyclohexanone (0.01 mol)

-

Thiourea (0.015 mol)

-

Potassium hydroxide (0.01 mol)

-

Isopropyl alcohol (15 mL)

-

Water (10 mL)

-

Microwave synthesis reactor with reflux capability

-

-

Procedure:

-

In a microwave-safe round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2,6-diarylidenecyclohexanone (0.01 mol), thiourea (0.015 mol), and potassium hydroxide (0.01 mol).

-

Add isopropyl alcohol (15 mL) and water (10 mL) to the flask.

-

Place the flask in the microwave reactor.

-

Irradiate the mixture at a power of 200-300 W for 15-20 minutes, maintaining a gentle reflux.[5] For comparison, the conventional method requires refluxing for 14 hours.[5]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Treat the residue with ice-cold water.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 4-aryl-8-arylidene-2-imino-5,6-dihydro-4H,7H-(3,1) benzothiazine.[5]

-

Comparative Data:

| Compound | Method | Time | Yield | Reference |

| Benzothiazine 2a | Conventional | 14 h | 65% | [5] |

| Benzothiazine 2a | Microwave | 15 min | 82% | [5] |

| Benzothiazine 2b | Conventional | 14 h | 68% | [5] |

| Benzothiazine 2b | Microwave | 16 min | 85% | [5] |

Safety and Troubleshooting

Safety Precautions:

-

Pressure Management: When using sealed vessels, always ensure that the reaction scale and temperature limits are within the specifications of the vessel to avoid over-pressurization and potential explosions.[17]

-

Solvent Choice: Use high-boiling point solvents (e.g., DMF, ethylene glycol) when higher temperatures are required. Avoid low-boiling, flammable solvents in open-vessel setups unless a properly vented system is used.

-

Arcing: Ensure no metal objects (stir bars with worn coating, metal spatulas) are introduced into the microwave cavity, as this can cause arcing.

-

Thermal Runaway: Monitor reactions closely, especially during initial protocol development. Microwave heating can be extremely rapid, and exothermic reactions can lead to a thermal runaway. Use temperature probes for accurate control.

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction; side product formation. | Increase irradiation time or power. Use a more polar solvent if applicable to improve microwave coupling. Check the purity of starting materials. |

| Reaction Not Starting | Poor microwave absorption. | Add a small amount of a polar solvent (e.g., ethanol, DMF) or an ionic liquid to improve energy absorption. Use a susceptor (a strongly microwave-absorbing, inert material) if using non-polar reactants. |

| Charring/Decomposition | Overheating or "hot spot" formation. | Reduce microwave power. Use pulsed heating instead of continuous irradiation. Ensure efficient stirring to distribute heat evenly. |

Applications in Drug Development

The benzothiazine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. The ability of MAOS to rapidly generate libraries of these compounds is invaluable for structure-activity relationship (SAR) studies.

-

Antimicrobial Agents: Many benzothiazine derivatives exhibit potent antibacterial and antifungal activity.[5][16]

-

Anticancer and Antitumor Agents: Certain derivatives have shown significant cytotoxic effects against various cancer cell lines.[4][6]

-

Anti-inflammatory and Analgesic: Benzothiazines are investigated for their anti-inflammatory and pain-relieving properties.[18][19][20]

-

CNS and Antiviral Activity: The structural similarity to phenothiazines has led to the exploration of benzothiazines for antipsychotic and other CNS applications, as well as for antiviral potential.[2][4][6]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of benzothiazine derivatives. It is an enabling technology that offers dramatic reductions in reaction times, improved yields, and aligns with the principles of green chemistry. The protocols and data presented in this guide demonstrate that MAOS is a robust, efficient, and highly reproducible method, making it an essential tool for modern synthetic and medicinal chemists working on the discovery and development of new therapeutic agents.

References

- Charris, J., Barazarte, A., Domínguez, J., & Gamboa, N. (n.d.). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Journal of Chemical Research.

- (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information.

- (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- (n.d.). Microwave-Assisted Organic Synthesis Overview. Scribd.

-

Önkol, T., Dündar, Y., Yıldırım, E., Erol, K., & Şahin, M. F. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung, 62(12), 571-575. Available at: [Link]

- (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.

- (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.

- (2013, January 31). A Microwave-assisted Synthesis of Some New Benzothiazines Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research.

-

Kriplani, P., Swarnkar, P., Maheshwari, R., & Ojha, K. G. (2006). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. E-Journal of Chemistry, 3(4), 307-312. Available at: [Link]

-

(2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. Available at: [Link]

-

Gupta, K. (2011). MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. Trade Science Inc. Available at: [Link]

- (2025, August 6). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate.

-

Kumar, A., & Gupta, G. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

- Önkol, T., Dündar, Y., Yıldırım, E., Erol, K., & Şahin, M. F. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3 H)-one derivatives and analysis of their antinociceptive activity. Arzneimittel-Forschung/Drug Research, 62(12), 571-575.

-

Rehman, Z. U., & Rauf, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

-

Rehman, Z. U., & Rauf, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

-

Dabholkar, V. V., & Gavande, S. M. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society, 76(9), 1219-1227. Available at: [Link]

-

Al-Omair, M. A. (2011). Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[7][9][11]triazolo[3,4-b][7][9][11]thiadiazepines. Journal of the Saudi Chemical Society, 15(4), 355-359. Available at:

-

Mir, S., Dar, A. M., & Dar, B. A. (2020). Synthetic Strategies of Benzothiazines: A Mini Review. Mini-Reviews in Organic Chemistry, 17(2), 148-159. Available at: [Link]

- Mir, S., Dar, A. M., & Dar, B. A. (2020). Synthetic Strategies of Benzothiazines: A Mini Review. Ingenta Connect.

-

(2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]

- (2025, August 6). A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity. ResearchGate.

Sources

- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthetic Strategies of Benzothiazines: A Mini Review: Ingenta Connect [ingentaconnect.com]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpas.com [ijrpas.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. scielo.br [scielo.br]

- 13. ijcrt.org [ijcrt.org]

- 14. cbijournal.com [cbijournal.com]

- 15. mobt3ath.com [mobt3ath.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

- 20. research.bau.edu.tr [research.bau.edu.tr]

Application Note: Cyclization Methods for Thiourea Derivatives to Benzothiazines

Executive Summary

Benzothiazines—heterocyclic bicycles containing a benzene ring fused to a thiazine ring—are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, antipsychotic, and antimicrobial properties.[1] While 1,4-benzothiazines are classically synthesized from 2-aminothiophenols, thiourea derivatives serve as versatile precursors for the regioselective construction of 1,3- and 3,1-benzothiazines .

This guide details three high-value synthetic protocols for converting thiourea derivatives into benzothiazines. Unlike generic reviews, this document focuses on mechanistic causality , reproducible protocols , and green chemistry adaptations , ensuring high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness).

Mechanistic Pathways & Regioselectivity[2]

The cyclization of thioureas (

-

S-Cyclization (Soft Nucleophile): Favored under soft Lewis acid catalysis (e.g., Au(I), I2) or alkylation conditions, leading to benzothiazines .

-

N-Cyclization (Hard Nucleophile): Often favored under hard basic conditions or specific metal catalysis, leading to quinazolines or benzimidazoles .

Pathway Visualization

The following diagram illustrates the divergent pathways for o-alkynylphenyl thioureas, a key precursor class.

Figure 1: Divergent cyclization pathways of o-alkynylphenyl thioureas controlled by catalyst selection.

Protocol A: Gold-Catalyzed 6-exo-dig Cyclization

Target: 4H-3,1-Benzothiazines

Mechanism: Soft

Rationale

Gold catalysis offers mild conditions and superior functional group tolerance compared to classical acid/base methods. The exclusive formation of the 6-membered ring (benzothiazine) over the 5-membered ring (benzothiazole) is achieved by exploiting the specific geometry of o-alkynylanilines.

Experimental Protocol

Reagents:

-

o-Alkynylphenyl thiourea (1.0 equiv)

-

[AuCl(PPh3)] (5 mol%)

-

AgOTf (5 mol%)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk tube under argon, dissolve the o-alkynylphenyl thiourea (0.5 mmol) in anhydrous DCM (5 mL).

-

Catalyst Addition: Add [AuCl(PPh3)] (12.4 mg, 0.025 mmol) followed by AgOTf (6.4 mg, 0.025 mmol). Note: The silver salt activates the gold precatalyst by abstracting the chloride.

-

Reaction: Stir the mixture at room temperature (25 °C) for 2–6 hours. Monitor progress by TLC (Hexane/EtOAc 4:1). The starting material spot should disappear, replaced by a less polar product spot.

-

Work-up: Filter the reaction mixture through a short pad of Celite to remove metal residues. Wash the pad with DCM (10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 4H-3,1-benzothiazine derivative.

Validation Criteria:

-

1H NMR: Look for the disappearance of the alkyne proton (if terminal) and the appearance of the vinyl proton in the thiazine ring (~6.0–6.5 ppm).

-

Yield: Typical yields range from 80–95%.

Protocol B: Iodine-Mediated Cascade Cyclization (Metal-Free)

Target: (Benzo[1,3]thiazin-2-yl)benzimidic acids

Mechanism: Electrophilic activation of the alkyne by iodine (

Rationale

This "green" method avoids expensive transition metals. It utilizes molecular iodine to activate the triple bond. Uniquely, this protocol can start from o-alkynylanilines and isothiocyanates directly, forming the thiourea in situ before cyclization.

Experimental Protocol

Reagents:

-

o-Alkynylaniline (1.0 equiv)

-

Aroyl isothiocyanate (1.2 equiv)

-

Iodine (

) (1.5 equiv) -

Solvent: Water (

) or Ethanol (EtOH)

Step-by-Step Procedure:

-

In-Situ Thiourea Formation: To a suspension of o-alkynylaniline (0.5 mmol) in water (3 mL), add aroyl isothiocyanate (0.6 mmol). Stir at room temperature for 30 mins. Observation: Formation of a precipitate indicates thiourea generation.

-

Cyclization: Add molecular iodine (190 mg, 0.75 mmol) directly to the reaction vessel.

-

Heating: Heat the mixture to 80 °C for 4 hours.

-

Quench: Cool to room temperature and add saturated aqueous

(sodium thiosulfate) to quench excess iodine (color changes from dark brown to clear/yellow). -

Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layers over

and concentrate. -

Purification: Recrystallization from ethanol is often sufficient; otherwise, use column chromatography.

Key Insight: Water acts as a promoter for the "on-water" reaction effect, enhancing rate and selectivity via hydrophobic interactions.

Protocol C: Condensation of 2-Aminobenzyl Chloride with Thiourea

Target: 2-Amino-4H-3,1-benzothiazines Mechanism: Nucleophilic substitution followed by intramolecular condensation.

Rationale

This is a robust, scalable method for synthesizing 3,1-benzothiazines without alkyne precursors. It relies on the high nucleophilicity of thiourea towards benzyl halides.

Experimental Protocol

Reagents:

-

2-Aminobenzyl alcohol (Precursor)[2]

-

Thionyl chloride (

)

Step-by-Step Procedure:

-

Activation: Convert 2-aminobenzyl alcohol to 2-aminobenzyl chloride using

in DCM (0 °C to RT, 1 h). Evaporate volatiles to get the crude chloride salt. -

Cyclization: Suspend the crude 2-aminobenzyl chloride (1.0 equiv) and thiourea (1.1 equiv) in isopropyl alcohol (5 mL per mmol).

-

Reflux: Heat the mixture to reflux (82 °C) for 3–5 hours.

-

Precipitation: Cool the mixture. The product often precipitates as the hydrochloride salt.

-

Neutralization: Filter the solid and treat with 10% aqueous

to liberate the free base. -

Recrystallization: Recrystallize from Ethanol/Water.

Comparative Analysis of Methods

| Feature | Method A: Gold Catalysis | Method B: Iodine Mediated | Method C: Benzyl Chloride |

| Precursor | o-Alkynylphenyl thiourea | o-Alkynylaniline + Isothiocyanate | 2-Aminobenzyl alcohol |

| Key Reagent | [AuCl(PPh3)] / AgOTf | Iodine ( | Thiourea / |

| Conditions | RT, DCM, Inert atm. | 80°C, Water/EtOH, Open air | Reflux, i-PrOH |

| Selectivity | High (6-exo-dig) | High (Cascade) | High (Substitution) |

| Cost | High (Au catalyst) | Low (Metal-free) | Low |

| Scalability | Milligram to Gram | Gram to Kilo | Gram to Kilo |

Troubleshooting & Optimization

-

Issue: Formation of Benzothiazole (5-membered ring) instead of Benzothiazine.

-

Cause: Hard electrophiles (like

in the Hugerschoff reaction) favor the harder nitrogen nucleophile or 5-membered ring closure. -

Solution: Switch to soft Lewis acids (Au, Pt) or ensure the "handle" (alkyne/alkene) length strictly enforces a 6-membered transition state.

-

-

Issue: Low Conversion in Gold Catalysis.

-

Cause: Catalyst poisoning by sulfur or inefficient chloride abstraction.

-

Solution: Increase AgOTf loading to 1:1 with Au. Ensure solvents are strictly anhydrous.

-

-

Issue: Iodine Staining in Product.

-

Solution: Ensure thorough quenching with sodium thiosulfate. If the product is an oil, wash repeatedly with thiosulfate solution until the organic layer is pale.

-

References

-

Gold-Catalyzed Synthesis of Benzothiazines

- Title: From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold C

- Source: Chemistry - A European Journal / ResearchG

-

URL:[Link]

-

Iodine-Mediated Green Synthesis

-

Classical 3,1-Benzothiazine Synthesis

- Title: Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents.

- Source: University of Siena / European Journal of Medicinal Chemistry.

-

URL:[Link]

-

General Thiourea Cyclization Reviews

Sources

- 1. researchgate.net [researchgate.net]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cbijournal.com [cbijournal.com]

- 8. On water: iodine-mediated direct construction of 1,3-benzothiazines from ortho-alkynylanilines by regioselective 6-exo-dig cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benzothiazine Compounds

Introduction: The Significance of Benzothiazine Compounds and the Need for Robust Cytotoxicity Profiling

Benzothiazine and its derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The therapeutic potential of these compounds has led to their extensive investigation in drug discovery and development. However, a critical aspect of preclinical evaluation is the assessment of their cytotoxic potential to ensure their safety and selectivity. In vitro cytotoxicity assays are indispensable tools for this purpose, providing a rapid and cost-effective means to screen compounds and elucidate their mechanisms of cell death.[5][6]

This comprehensive guide provides detailed protocols and expert insights for conducting in vitro cytotoxicity assays specifically tailored for the evaluation of benzothiazine compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable workflow for cytotoxicity assessment. The protocols herein are based on well-established methods and are supplemented with troubleshooting tips and data analysis guidance to ensure the generation of high-quality, reproducible data.

Pillar 1: Understanding the Mechanisms of Cytotoxicity

A thorough understanding of the potential mechanisms of cytotoxicity is crucial for selecting the most appropriate assays. Benzothiazine derivatives have been reported to induce cell death through various pathways, including apoptosis and necrosis.[7][8] Therefore, a multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile.

-

Apoptosis: A programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and activation of caspases.[9] Assays that measure caspase activity are central to detecting apoptosis.

-

Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling, plasma membrane rupture, and release of intracellular contents. Assays that measure the integrity of the cell membrane, such as the LDH release assay, are indicative of necrosis.

Pillar 2: Assay Selection and Principles

The choice of cytotoxicity assay depends on the specific research question and the expected mechanism of action of the benzothiazine compound. This guide focuses on three widely used and validated assays:

-

MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12]

-

LDH Release Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of membrane integrity loss.[13][14]

-

Caspase-3/7 Activity Assay: A luminescence- or fluorescence-based assay that measures the activity of key executioner caspases in the apoptotic pathway.[15][16][17]

The following diagram illustrates the workflow for assessing the cytotoxicity of benzothiazine compounds.

Caption: Data analysis workflow for determining the IC50 value.

Representative Data Table

| Benzothiazine Derivative | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Compound A | A549 | MTT | 48 | 12.5 |

| Compound A | A549 | LDH | 48 | > 100 |

| Compound A | A549 | Caspase-3/7 | 24 | 8.2 |

| Compound B | MCF-7 | MTT | 48 | 5.7 |

| Compound B | MCF-7 | LDH | 48 | 65.3 |

| Compound B | MCF-7 | Caspase-3/7 | 24 | 3.1 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicates | Inconsistent cell seeding, pipetting errors. [18] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. |

| Low absorbance/luminescence signal | Insufficient cell number, short incubation time. [5][18] | Optimize cell seeding density. Perform a time-course experiment to determine the optimal incubation time. |

| High background signal | Microbial contamination, interference from phenol red in the medium. [18] | Visually inspect for contamination. Use phenol red-free medium for the assay incubation step. |

| Compound precipitation | Poor solubility in the culture medium. [18] | Check the solubility limit of the compound. Ensure the final DMSO concentration is non-toxic. |

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxicity assessment of benzothiazine compounds. By employing a multi-assay approach and adhering to best practices in experimental design and data analysis, researchers can generate reliable and reproducible data to inform the selection and development of promising therapeutic candidates.

References

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Benchchem. (2025, December). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.

- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Bio-protocol. (n.d.). LDH Cytotoxicity Assay.

- Cell Signaling Technology. (2026, January 01). LDH Cytotoxicity Assay Kit.

- PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time.

- PMC. (n.d.). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts.

- Abcam. (n.d.). MTT assay protocol.

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- protocols.io. (2024, December 11). LDH cytotoxicity assay.

- YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis.

- University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.

- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

- NCBI Bookshelf. (2013, May 01). Cell Viability Assays - Assay Guidance Manual.

- Protocolsonline. (n.d.). MTT (Assay protocol).

- ResearchGate. (2025, October 16). (PDF) Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts.

- Promega Corporation. (2023, September). Caspase-Glo® 3/7 Assay.

- Taylor & Francis Online. (2014, October 21). Cytotoxic activities of some benzothiazole- piperazine derivatives.

- NCBI - NIH. (2019, May 01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- ResearchGate. (2026, January 15). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?.

- Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.

- Benchchem. (n.d.). Validating the Anticancer Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide.

- PubMed. (2020, July 31). Evaluation of 1,2-Benzothiazine 1,1-dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts.

- YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.

- ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.

- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Blue.

- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.

- PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.

- NCBI Bookshelf - NIH. (2021, July 01). Apoptosis Marker Assays for HTS - Assay Guidance Manual.

- SciSpace. (2014, October 21). Cytotoxic activities of some benzothiazole-piperazine derivatives.

- Bentham Science. (n.d.). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.

- PMC. (n.d.). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides.

Sources

- 1. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 1,2-Benzothiazine 1,1-dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. academy.soterahealth.com [academy.soterahealth.com]

- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 8. scispace.com [scispace.com]

- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. promega.com [promega.com]

- 16. stemcell.com [stemcell.com]

- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Heterocyclization of 2-Aminobenzyl Derivatives

Topic: Reagents used in the heterocyclization of 2-aminobenzyl derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

From "Privileged Structures" to Scalable Protocols

Abstract & Scope

2-Aminobenzyl derivatives (alcohols, amines, and phosphonium salts) are among the most versatile synthons in medicinal chemistry. They serve as the primary "ortho-functionalized" scaffold for constructing nitrogen-containing heterocycles—specifically Quinazolines , Benzimidazoles , and Indoles —which constitute the core of over 60% of small-molecule FDA-approved drugs.

This guide moves beyond generic textbook listings to provide field-validated protocols . We focus on three distinct mechanistic pathways:

-

Transition-Metal Catalyzed Dehydrogenative Coupling (Hydrogen Borrowing) for Quinazolines.

-

Aerobic Oxidative Cyclization (Earth-Abundant Metals) for Benzimidazoles.

-

Organophosphorus-Mediated Cyclization (Wittig-Madelung) for Indoles.

Comparative Reagent Selection Guide

The choice of reagent system is dictated by the oxidation state of the coupling partner and the desired atom economy.

| Target Heterocycle | Primary Precursor | Coupling Partner | Key Reagent System | Mechanism | Atom Economy |

| Quinazoline | 2-Aminobenzyl alcohol | Nitriles / Amides | Hydrogen Borrowing (ADC) | High ( | |

| Benzimidazole | 2-Aminobenzyl amine | Aldehydes | Cu(OAc)₂ + TEMPO + | Oxidative Condensation | Moderate ( |

| Indole | 2-Aminobenzyl phosphonium | Aldehydes | KOtBu or NaH | Wittig-Madelung Cyclization | Low ( |

| Quinoline | 2-Aminobenzyl alcohol | Ketones | RuCl₂(PPh₃)₃ + KOH | Modified Friedländer | High ( |

Protocol A: Quinazoline Synthesis via Iridium-Catalyzed Hydrogen Borrowing

Target Audience: Process chemists seeking atom-economical routes without external oxidants.

The Mechanistic Logic

This reaction utilizes the "Hydrogen Borrowing" (or Acceptorless Dehydrogenative Coupling - ADC) strategy. The catalyst removes hydrogen from the alcohol to form a reactive aldehyde, facilitates imine formation with the nitrile/amide, and then "returns" the hydrogen (or releases

-

Why Iridium (

)? High stability and efficiency in -

Why t-BuOK? Essential for activating the precatalyst and facilitating the initial alkoxide formation.

Experimental Protocol

Reaction: 2-Aminobenzyl alcohol + Benzonitrile

-

Reagent Prep:

-

In a glovebox or under Argon stream, charge a dried Schlenk tube with:

-

2-Aminobenzyl alcohol (1.0 mmol)

-

Benzonitrile (1.1 mmol)

- (2.5 mol%)

- (0.2 mmol, 20 mol%)

-

-

Solvent: Add anhydrous Toluene (3.0 mL). Note: Xylene can be used if higher temperatures (>110°C) are required for sterically hindered substrates.

-

-

Execution:

-

Seal the tube equipped with a reflux condenser.

-

Heat to 110°C in an oil bath for 12–16 hours.

-

Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The alcohol spot (

) should disappear; a highly fluorescent blue/green spot (Quinazoline) will appear (

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a short pad of Celite to remove iridium black. Rinse with EtOAc.

-

Concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Mechanistic Visualization (DOT)

Caption: The Iridium-catalyzed acceptorless dehydrogenative coupling cycle.

Protocol B: Benzimidazole Synthesis via Copper-Catalyzed Aerobic Oxidation

Target Audience: Researchers looking for "Green Chemistry" compliant methods using earth-abundant metals.

The Mechanistic Logic

Unlike the iridium route, this pathway is oxidative. Copper(II) facilitates the coordination of the diamine and aldehyde, while TEMPO (or air) acts as the terminal oxidant regenerator.

-

Why TEMPO? It acts as a radical mediator, lowering the activation energy for the oxidation of the aminal intermediate.

-

Why Open Air?

is the stoichiometric oxidant, making water the only byproduct.

Experimental Protocol

Reaction: 2-Aminobenzylamine + Benzaldehyde

-

Reagent Prep:

-

To a 25 mL round-bottom flask (open to air is acceptable during setup), add:

-

2-Aminobenzylamine (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

- (5 mol%)

-

TEMPO (5 mol%)

-

-

Solvent: Acetonitrile (

, 4 mL) or Water (for green applications, though kinetics may be slower).

-

-

Execution:

-

Equip the flask with an

balloon (or simply leave open with vigorous stirring if using a drying tube). -